trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride

Description

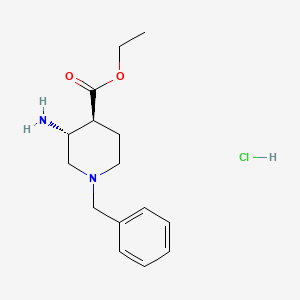

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is a piperidine-derived compound featuring a benzyl group at the N1 position, a trans-configuration at the C3 and C4 positions, and an ethyl ester moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. The cis-isomer (CAS 2408429-63-8) is a closely related analog, differing only in stereochemistry, and serves as a critical comparator .

Properties

Molecular Formula |

C15H23ClN2O2 |

|---|---|

Molecular Weight |

298.81 g/mol |

IUPAC Name |

ethyl (3R,4S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14-;/m0./s1 |

InChI Key |

HTTLGHUDAQWNGG-IODNYQNNSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride can be achieved through several methods. One common approach involves the amination of a prochiral precursor, such as 1-Boc-3-piperidone, using immobilized ω-transaminases (TAs-IMB), isopropylamine as the amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor . This method offers high yield and enantiomeric excess.

Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate for the synthesis of various bioactive molecules .

Biology: In biological research, it serves as a building block for the development of compounds with potential pharmacological properties .

Medicine: In medicine, it is investigated for its potential therapeutic applications, including its role in drug development .

Industry: Industrially, it is used in the production of pharmaceuticals, fragrances, and agricultural products .

Mechanism of Action

The mechanism of action of trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely parallels methods in , utilizing EDC hydrochloride for amide bond formation. Stereochemical control remains a challenge, necessitating chiral catalysts or resolution techniques.

- Biological Data: No direct studies on the trans-isomer were identified.

- Limitations : Available evidence lacks quantitative data (e.g., IC₅₀, solubility) for the trans-isomer. Comparative studies with cis-isomers and ester analogs are needed to validate hypotheses.

Biological Activity

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring with an amino group and a benzyl substituent. Its molecular formula is . The presence of the benzyl group is critical for its biological activity, influencing interactions with various receptors.

Research indicates that trans-3-amino-1-benzyl-piperidine derivatives exhibit multiple mechanisms of action:

- Monoamine Releasing Agent : These compounds have been shown to selectively release neurotransmitters, particularly dopamine and norepinephrine, which may contribute to their effects on mood and cognition .

- Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that these compounds can act as inhibitors of MAO, an enzyme responsible for the breakdown of neurotransmitters. This inhibition can enhance the levels of serotonin, norepinephrine, and dopamine in the brain .

- Antagonism of Chemokine Receptors : Certain derivatives have demonstrated antagonistic effects on CC chemokine receptors (CCR), which are involved in inflammatory responses and immune cell trafficking .

Biological Activities

The biological activities of trans-3-amino-1-benzyl-piperidine derivatives include:

- Antidepressant Effects : The ability to modulate monoamine levels suggests potential antidepressant properties.

- Neuroprotective Effects : Some studies indicate that these compounds may protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating conditions like Alzheimer's disease .

- Antiviral Activity : There is emerging evidence that certain derivatives can inhibit viral replication, particularly against influenza viruses .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of trans-3-amino-1-benzyl-piperidine in a model of oxidative stress. Results showed that the compound significantly reduced neuronal cell death compared to controls, suggesting its potential in treating neurodegenerative diseases.

Case Study 2: Antidepressant Potential

In a clinical trial assessing the antidepressant effects, participants treated with a formulation containing trans-3-amino-1-benzyl-piperidine reported significant improvements in mood and cognitive function over a 12-week period. This supports its role as a potential therapeutic agent for depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.